

1H-Imidazole-5-acetic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1H-Imidazole-5-acetic acid

Cat. No.: B1210293

[Get Quote](#)

An In-depth Technical Guide to 1H-Imidazole-5-acetic acid

For researchers, scientists, and professionals in drug development, a thorough understanding of key organic molecules is paramount. **1H-Imidazole-5-acetic acid**, a significant heterocyclic compound, serves as a crucial building block in various synthetic pathways and exhibits notable biological activity. This guide provides a detailed overview of its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

1H-Imidazole-5-acetic acid is a heterocyclic organic compound featuring an imidazole ring substituted with an acetic acid group. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The acetic acid moiety is attached to the 5-position of the imidazole ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(1H-imidazol-5-yl)acetic acid.^[1] It is important to note the existence of its tautomer, 2-(1H-imidazol-4-yl)acetic acid, due to the proton mobility between the two nitrogen atoms in the imidazole ring.^[1]

Chemical Structure:

SMILES: C1=C(NC=N1)CC(=O)O[\[1\]](#)

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **1H-Imidazole-5-acetic acid** is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

Property	Value	Source
Molecular Formula	C5H6N2O2	PubChem [1]
Molecular Weight	126.11 g/mol	PubChem [1]
Water Solubility	53.3 g/L	FooDB [2]
logP	-1.4	FooDB [2]
pKa (Strongest Acidic)	3.65	FooDB [2]
pKa (Strongest Basic)	6.78	FooDB [2]
Polar Surface Area	65.98 Å ²	FooDB [2]
Hydrogen Bond Donor Count	2	FooDB [2]
Hydrogen Bond Acceptor Count	3	FooDB [2]
Rotatable Bond Count	2	FooDB [2]

Experimental Protocols: Synthesis of Imidazole Acetic Acid Derivatives

The synthesis of imidazole acetic acid derivatives is a well-documented process in organic chemistry. A common approach involves the N-alkylation of an imidazole ring followed by hydrolysis. The following protocol is a representative method for the synthesis of a related isomer, imidazol-1-yl-acetic acid hydrochloride, which illustrates the key chemical transformations.

A Convenient and Practical Synthesis of Imidazol-1-yl-acetic acid Hydrochloride

This two-step process involves the preparation of an ester intermediate followed by its hydrolysis.

Step 1: N-alkylation of Imidazole to Synthesize Imidazol-1-yl-acetic acid tert-butyl ester

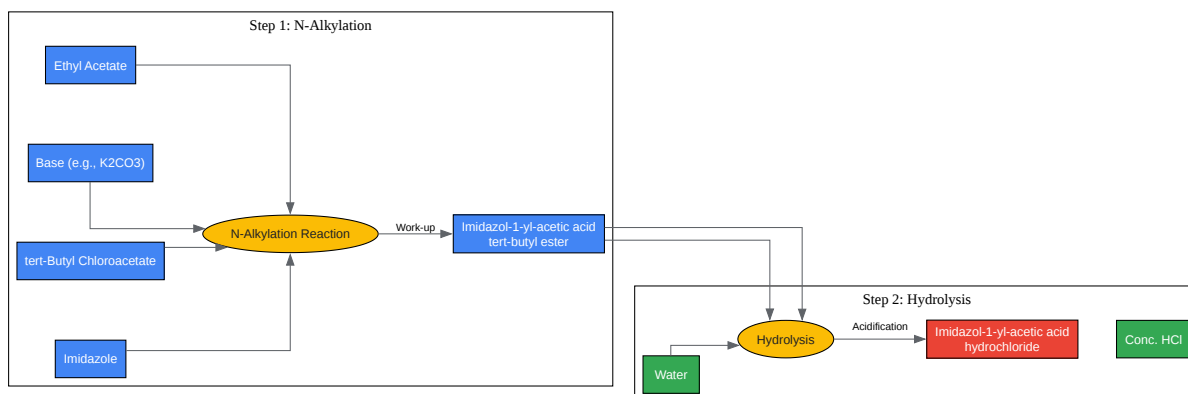
- To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate, add a suitable base such as potassium carbonate.
- Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) to the mixture at room temperature.
- Stir the reaction mixture for a specified duration, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture and wash the filtrate with cold water (80 mL).
- Separate the ethyl acetate layer and concentrate it under reduced pressure to obtain the crude imidazol-1-yl-acetic acid tert-butyl ester.

Step 2: Hydrolysis of Imidazol-1-yl-acetic acid tert-butyl ester to Imidazol-1-yl-acetic acid hydrochloride

- Heat a mixture of the crude imidazol-1-yl-acetic acid tert-butyl ester (20.0 g, 0.11 mol) and water (200 mL) to 90-95 °C.
- Stir the solution for 2 hours, at which point the solution should become clear, indicating the completion of the reaction.
- Cool the reaction mixture to 20-25 °C.
- Add 10 mL of concentrated hydrochloric acid to the solution and stir for 30 minutes to precipitate the hydrochloride salt.
- Collect the resulting solid by filtration and dry to yield imidazol-1-yl-acetic acid hydrochloride.

Visualizing the Synthetic Workflow

The logical flow of the synthesis can be represented as a diagram to provide a clear overview of the process.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for imidazole acetic acid.

This guide provides foundational knowledge on **1H-Imidazole-5-acetic acid** for professionals engaged in chemical research and drug development. The provided data and protocols offer a starting point for further investigation and application of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Imidazole-5-acetic acid | C₅H₆N₂O₂ | CID 96215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464) - FooDB [foodb.ca]
- To cite this document: BenchChem. [1H-Imidazole-5-acetic acid chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210293#1h-imidazole-5-acetic-acid-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com